Roginolisib hemifumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Roginolisib hemifumarate is a highly selective allosteric modulator of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. It is primarily investigated for its potential in treating various hematologic malignancies, including refractory and relapsed follicular lymphoma . This compound is known for its selective inhibition of PI3Kδ without off-target effects typically seen with other PI3K inhibitors .
化学反应分析
Roginolisib hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Roginolisib hemifumarate has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ pathway and its role in various cellular processes.
作用机制
Roginolisib hemifumarate exerts its effects by allosterically modulating the C-terminus of the PI3Kδ enzyme. This non-ATP competitive inhibition leads to selective inhibition of PI3Kδ without affecting other PI3K isoforms . The molecular targets and pathways involved include the PI3K-AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .
相似化合物的比较
Roginolisib hemifumarate is unique compared to other PI3Kδ inhibitors due to its allosteric modulation and non-ATP competitive inhibition. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor, but it is ATP-competitive and has a different safety profile.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor with broader activity but also higher toxicity.
Copanlisib: A pan-PI3K inhibitor that targets multiple PI3K isoforms, leading to more off-target effects.
This compound stands out due to its selective inhibition and favorable safety profile, making it a promising candidate for targeted therapies .
属性
分子式 |
C30H31FN4O9S |
---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
ORQYIFOBUOKQGH-WLHGVMLRSA-N |
手性 SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。